molecular formula C15H12N2O2 B1367847 Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate CAS No. 421552-88-7

Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate

Cat. No.: B1367847
CAS No.: 421552-88-7
M. Wt: 252.27 g/mol
InChI Key: SDZFFOAJFKWQMS-UHFFFAOYSA-N
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Description

“Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of imidazole-containing compounds often involves the use of simple starting materials . For example, 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde was prepared starting from simple salicylaldehyde .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate and related compounds have been a focus in the synthesis of novel compounds for various applications. For instance, a study by Zhang Qinglon (2014) discusses the synthesis of a similar compound, Methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d] imidazole-2-yl)benzoate, and its use in creating high-performance polymers (Zhang Qinglon, 2014).

Anticancer Activity

  • Benzimidazole derivatives, which include this compound, have shown potential in anticancer research. A study by Mohammad Rashid (2020) highlights the synthesis of bis-benzimidazole compounds and their notable anticancer activity, as investigated at the National Cancer Institute (Rashid, 2020).

Radiochemistry and Imaging Applications

  • In radiochemistry, specifically for imaging in Alzheimer's disease, derivatives of this compound have been synthesized. Mingzhang Gao et al. (2018) developed Carbon-11-labeled CK1 inhibitors for potential use as PET radiotracers (Gao, Wang, & Zheng, 2018).

Corrosion Inhibition

  • The derivatives of this compound, such as 1,3,4-oxadiazole derivatives, have been investigated for their corrosion inhibition properties. Research by P. Ammal et al. (2018) demonstrated the effectiveness of these compounds in protecting mild steel in sulphuric acid environments (Ammal, Prajila, & Joseph, 2018).

Coordination Polymers and Crystallography

  • These compounds also play a role in the development of coordination polymers. R. Agarwal and P. K. Bharadwaj (2015) synthesized a novel three-dimensional Co(II) coordination polymer using a related ligand, demonstrating the compound's utility in crystallography and material science (Agarwal & Bharadwaj, 2015).

Future Directions

The future directions for “Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate” and similar compounds could involve further exploration of their therapeutic potential . There is a need for the development of new drugs that overcome antimicrobial resistance (AMR) problems .

Biochemical Analysis

Biochemical Properties

Methyl 3-(1H-benzo[D]imidazol-2-YL)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . Additionally, this compound can bind to DNA, affecting the transcriptional activity of specific genes . The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell proliferation, apoptosis, and differentiation . In cancer cells, this compound can induce cell cycle arrest and promote apoptosis by modulating the expression of key regulatory genes . Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes and pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It binds to specific biomolecules, such as kinases and DNA, leading to the inhibition or activation of their functions . This compound can inhibit kinase activity by competing with ATP for binding sites, thereby blocking phosphorylation events essential for signal transduction . Additionally, its interaction with DNA can result in changes in gene expression, influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects depends on the specific animal model and the duration of exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion . The compound’s interaction with metabolic enzymes can also influence metabolic flux and the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules . Accumulation of this compound in certain tissues may enhance its therapeutic effects or contribute to toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, the compound can interact with DNA and transcription factors, influencing gene expression . In mitochondria, it may affect metabolic processes and energy production .

Properties

IUPAC Name

methyl 3-(1H-benzimidazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-15(18)11-6-4-5-10(9-11)14-16-12-7-2-3-8-13(12)17-14/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZFFOAJFKWQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587638
Record name Methyl 3-(1H-benzimidazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421552-88-7
Record name Methyl 3-(1H-benzimidazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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